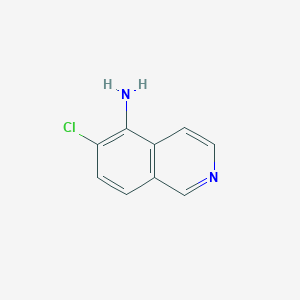

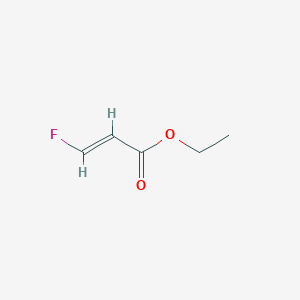

(E)-3-Fluoropropenoic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-3-Fluoropropenoic acid ethyl ester” is an ester, a compound derived from an acid (organic or inorganic) in which the hydrogen atom (H) of at least one acidic hydroxyl group ( −OH) of that acid is replaced by an organyl group ( −R ) .

Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Aplicaciones Científicas De Investigación

Electrochemical Behavior and Reduction Mechanisms

The electrochemical properties of halogen-containing compounds, including “(E)-3-Fluoropropenoic acid ethyl ester” and related esters, have been examined for their reducibility and reaction mechanisms at a mercury cathode. These studies reveal the electron transfer processes and the impact of the C-F bond cleavage, contributing to a deeper understanding of their electrochemical behavior in organic solvents (Inesi & Rampazzo, 1974).

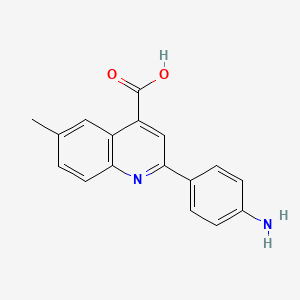

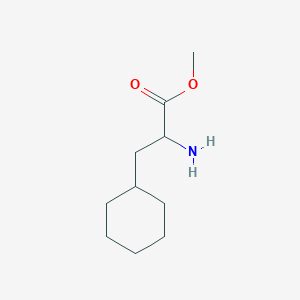

Synthesis and Antitumor Activities

Research has focused on synthesizing amino acid ester derivatives containing “(E)-3-Fluoropropenoic acid ethyl ester” for potential antitumor applications. These derivatives are investigated for their efficacy against specific cancer cell lines, offering insights into the development of novel chemotherapeutic agents (Xiong et al., 2009).

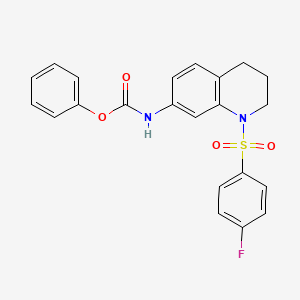

Cycloaddition Reactions for Chemical Synthesis

The compound’s utility in cycloaddition reactions, a pivotal step in synthetic chemistry, has been explored for generating complex molecular structures. This research underscores its significance in creating pharmacologically relevant molecules and advancing synthetic methodologies (Patrick et al., 2011).

Role in Omega-3 Fatty Acid Research

While directly not related to “(E)-3-Fluoropropenoic acid ethyl ester,” studies on ethyl esters of omega-3 fatty acids have provided valuable insights into cardiovascular health and the reduction of triglycerides. These investigations contribute to a broader understanding of ethyl esters in health science research (Bhatt et al., 2019).

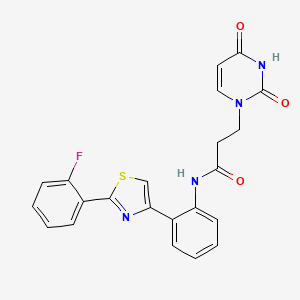

Fluorescent Labeling and Biosensors

The synthesis of fluorescein-conjugated lysine monomers, utilizing ethyl esters as intermediates, highlights the application of “(E)-3-Fluoropropenoic acid ethyl ester” in developing fluorescent labels for biological research. This approach is instrumental in creating probes for biosensing and imaging applications, demonstrating the compound’s versatility beyond traditional chemical syntheses (Lohse et al., 1997).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl (E)-3-fluoroprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRFZANQMUWZFZ-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-Fluoropropenoic acid ethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2440077.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2440088.png)

![2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2440092.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2440093.png)